molecular formula C23H24N2O6S2 B12135866 N-(4-methoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide

N-(4-methoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B12135866
M. Wt: 488.6 g/mol
InChI Key: WAPWGGUKXVAIQG-CPNJWEJPSA-N
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Description

N-(4-Methoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide is a synthetic thiazolidinone derivative characterized by:

  • A thiazolidinone core with a 4-oxo and 2-thioxo substitution.
  • A (5E)-3,4,5-trimethoxybenzylidene group at position 5 of the thiazolidinone ring, providing planarity and electronic modulation.
  • A propanamide linker connecting the thiazolidinone to an N-(4-methoxyphenyl) group.

This structure is designed to mimic bioactive scaffolds found in antitumor agents like combretastatin analogues, leveraging the 3,4,5-trimethoxyphenyl moiety as a key pharmacophore for tubulin binding . The E-configuration at the benzylidene double bond optimizes spatial alignment for target interactions.

Properties

Molecular Formula

C23H24N2O6S2

Molecular Weight

488.6 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C23H24N2O6S2/c1-28-16-7-5-15(6-8-16)24-20(26)9-10-25-22(27)19(33-23(25)32)13-14-11-17(29-2)21(31-4)18(12-14)30-3/h5-8,11-13H,9-10H2,1-4H3,(H,24,26)/b19-13+

InChI Key

WAPWGGUKXVAIQG-CPNJWEJPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide typically involves multiple steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized through the cyclization of a thiourea derivative with an α-haloketone under basic conditions.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxyphenylamine reacts with the thiazolidinone intermediate.

    Addition of Trimethoxybenzylidene Group: The final step involves the condensation of the intermediate with 3,4,5-trimethoxybenzaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

N-(4-methoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound could inhibit key enzymes or block receptor sites, leading to reduced activity of the targeted pathways.

Comparison with Similar Compounds

Core Heterocycle Modifications

Compound Core Structure Key Substituents Biological Relevance Reference
Target Compound Thiazolidinone 3,4,5-Trimethoxybenzylidene; 4-methoxyphenyl propanamide Antitumor (tubulin inhibition hypothesized)
N-(4-Chlorophenyl)-2-((4-oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)propanamide Quinazolinone 3,4,5-Trimethoxybenzyl; 4-chlorophenyl thioether Demonstrated in vitro antitumor activity
3-[(5Z)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide Thiazolidinone 4-Methylbenzylidene; thiadiazolyl amide Improved lipophilicity; unknown activity

Analysis :

  • The thiazolidinone core in the target compound and ’s analogue allows conjugation with benzylidene groups, critical for π-π stacking in target binding.

Benzylidene Substituent Variations

Compound Benzylidene Group Electronic Effects Pharmacokinetic Impact Reference
Target Compound 3,4,5-Trimethoxyphenyl Strong electron-donating (+M effect) Enhanced lipophilicity (logP ~3.5 estimated)
N-(3-Fluorophenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide 2-Thienylmethylene Electron-withdrawing (fluorine) + sulfur heterocycle Reduced logP; potential solubility improvement
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Simple benzylidene Minimal electronic modulation Lower metabolic stability

Analysis :

  • The 3,4,5-trimethoxy group in the target compound enhances tubulin-binding affinity, as seen in combretastatin analogues .

Amide-Linked Aromatic Group Modifications

Compound Aromatic Group Functional Impact Reference
Target Compound 4-Methoxyphenyl Moderate electron-donating; enhances solubility
N-(5-Methyl-1,3,4-thiadiazol-2-yl) Thiadiazole ring Introduces hydrogen-bond acceptor sites
N-(4-Chlorophenyl) Chlorophenyl Electron-withdrawing; increases membrane permeability

Analysis :

  • The 4-methoxyphenyl group balances solubility and permeability, while chlorophenyl () may improve blood-brain barrier penetration .
  • Thiadiazole () offers metabolic resistance due to its aromatic stability .

Biological Activity

N-(4-methoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

Molecular Formula : C21H22N2O3S
Molecular Weight : 382.48 g/mol
InChIKey : CIDGSDYKLAORPA-ZROIWOOFSA-N

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazolidinones against resistant bacterial strains such as MRSA and E. coli, several compounds demonstrated superior activity compared to standard antibiotics like ampicillin and streptomycin. For instance:

CompoundMIC (mg/mL)Comparison to Ampicillin
Compound 50.0083 times more potent
Compound 60.01510 times more potent

These results suggest that the thiazolidinone scaffold can be optimized for enhanced antimicrobial efficacy .

Anti-inflammatory Activity

Thiazolidinones have also been studied for their anti-inflammatory properties. The compound may exhibit such effects through inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation. In vitro studies have shown that certain derivatives can significantly reduce the production of TNF-α and IL-6 in cultured cells .

StudyCompoundEffect on Cytokine Production
Compound 1522.8% inhibition at 1 × 10^-5 M
Compound 649.4% inhibition at 1 × 10^-5 M

Cytotoxicity Assessment

Cytotoxicity studies are crucial for determining the safety profile of new compounds. The compound was tested on human MRC-5 fibroblast cells, revealing low cytotoxicity at therapeutic concentrations. At concentrations of 1×107M1\times 10^{-7}M to 1×105M1\times 10^{-5}M, cell viability remained above 70%, indicating a favorable safety margin .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazolidinone derivatives similar to this compound:

  • Antimicrobial Efficacy : A comparative study showed that thiazolidinone derivatives exhibited MIC values significantly lower than traditional antibiotics against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Mechanisms : In vivo models demonstrated that thiazolidinones could reduce paw edema in rats induced by carrageenan, suggesting potential use in inflammatory conditions .
  • Cytotoxicity Profiles : The cytotoxic effects were assessed using various cancer cell lines alongside normal cell lines, highlighting a selective toxicity towards cancer cells while sparing normal cells .

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